molecular formula C6H4Cl3N B1297100 2-Chloro-5-(dichloromethyl)pyridine CAS No. 72637-18-4

2-Chloro-5-(dichloromethyl)pyridine

Cat. No.: B1297100
CAS No.: 72637-18-4
M. Wt: 196.5 g/mol
InChI Key: WFTIMXPPHQSLAE-UHFFFAOYSA-N
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Description

2-Chloro-5-(dichloromethyl)pyridine (molecular formula: C₆H₄Cl₃N) is a halogenated pyridine derivative characterized by a pyridine ring substituted with a chlorine atom at position 2 and a dichloromethyl (-CHCl₂) group at position 3. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of chlorine atoms, which enhance reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(dichloromethyl)pyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the following steps :

    Starting Material: 2-chloro-5-methylpyridine is used as the starting material.

    Solvent: Carbon tetrachloride is used as the solvent.

    Catalyst: Azadiisobutylnitrie is used as a catalyst.

    Reaction Conditions: The reaction is carried out in an airlift recirculating reactor at a temperature of 70-80°C.

    Chlorination: Dry chlorine gas is introduced into the reactor under micro negative pressure, and the reaction is monitored using gas-phase chromatography.

This method is advantageous due to its efficiency, reduced chlorine gas consumption, and shorter reaction time.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of airlift circulating reactors for better mixing and reaction efficiency. The process typically includes the following steps :

    Addition of Starting Material and Solvent: 2-chloro-5-methylpyridine and carbon tetrachloride are added to the reactor.

    Catalyst Addition: Diisopropyl azodicarboxylate is added as a catalyst.

    Chlorination: Dry chlorine gas is introduced, and the reaction is carried out at elevated temperatures.

    Product Isolation: The product is isolated and purified using standard techniques.

Chemical Reactions Analysis

Chlorination and Halogenation Reactions

The dichloromethyl group (−CHCl₂) in 2-chloro-5-(dichloromethyl)pyridine is reactive toward further halogenation. For example:

  • Chlorination to Trichloromethyl Derivatives :
    In a high-temperature chlorination process using chlorine gas (Cl₂) and catalysts (e.g., MnO₂, FeCl₃), the dichloromethyl group can undergo additional chlorination to form 2,3-dichloro-5-trichloromethylpyridine .
    Reaction ConditionsYieldKey Observations
    Cl₂, MnO₂, FeCl₃, 120°C, 45h36%Partial conversion to trichloromethyl derivative
    Cl₂, CuO, 275°C, 60h63.2%Full conversion to 2,3-dichloro-5-trifluoromethylpyridine after fluorination

Hydrolysis and Substitution Reactions

The dichloromethyl group is susceptible to hydrolysis under acidic or basic conditions:

Nucleophilic Substitution

The chlorine atom at the 2-position and the dichloromethyl group at the 5-position can participate in nucleophilic substitution reactions:

  • Amination :
    Reaction with amines (e.g., NH₃, alkylamines) under basic conditions (e.g., K₂CO₃ in acetonitrile) could produce substituted pyridine derivatives. For example, similar reactions with 2-chloro-5-(chloromethyl)pyridine yield aminomethylpyridines .
    Reaction ConditionsYieldProduct
    K₂CO₃, CH₃CN, 70°C, 16h90%Tert-butyl 7-(5-chloropyridin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Thermal Stability and Decomposition

At temperatures above 200°C, this compound undergoes thermal decomposition, releasing HCl and forming chlorinated aromatic byproducts .

Scientific Research Applications

2-Chloro-5-(dichloromethyl)pyridine has several scientific research applications :

    Agriculture: It is used as an intermediate in the synthesis of insecticides and herbicides.

    Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical agents.

    Chemical Research: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound’s interactions with biological molecules are studied for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dichloromethyl)pyridine involves its interaction with specific molecular targets . As a chlorinated acetylcholine analog, it acts as an agonist of the acetylcholine receptor, a type of ion channel activated by the neurotransmitter acetylcholine. This interaction leads to the activation of the receptor, resulting in various physiological effects. The compound’s insecticidal properties are attributed to its ability to bind to and activate acetylcholine receptors in insects, leading to their rapid demise.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The following table summarizes key properties of 2-Chloro-5-(dichloromethyl)pyridine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 5) Melting Point (°C) Key Applications/Notes Reference IDs
This compound C₆H₄Cl₃N 196.46 -CHCl₂ Not reported Agrochemical intermediates Inferred
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N 162.02 -CH₂Cl Not reported Intermediate in pesticide synthesis
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 -CF₃ Not reported High-value agrochemical markets
2-Chloro-5-iodopyridine C₅H₃ClIN 239.44 -I 99 Pharmaceutical intermediates
2-Chloro-5-methylpyridine C₆H₆ClN 127.57 -CH₃ Not reported Lab-scale organic synthesis

Notes:

  • Dichloromethyl vs.
  • Trifluoromethyl Substitution : The -CF₃ group (electron-withdrawing) in 2-Chloro-5-(trifluoromethyl)pyridine improves metabolic stability in pesticides, making it a preferred choice over dichloromethyl derivatives in commercial formulations .
  • Iodo vs. Chloro Substituents : The iodine atom in 2-Chloro-5-iodopyridine introduces a heavier halogen, which may enhance halogen bonding in drug-receptor interactions but also increases molecular weight and cost .

Biological Activity

2-Chloro-5-(dichloromethyl)pyridine (CAS No. 72637-18-4) is a chlorinated pyridine derivative with notable biological activity. This compound has gained attention in pharmacological research due to its potential applications in drug development and its unique chemical properties that enhance its reactivity and biological effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

This compound features a pyridine ring substituted with chlorine and dichloromethyl groups, contributing to its reactivity. The specific chlorination pattern enhances its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, although detailed mechanisms remain to be characterized.

Biological Activity Data

Biological Activity Description References
AntimicrobialExhibits activity against certain bacterial strains.
Enzyme InhibitionPotential inhibition of enzymes involved in cancer pathways.
CytotoxicityMay induce cytotoxic effects in specific cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Properties :
    A study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or antiseptics.
  • Cytotoxic Effects :
    Research published by the National Institute of Health explored the compound's cytotoxic effects on cancer cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability, indicating its potential as an anticancer agent. However, further studies are needed to determine the exact mechanisms and efficacy in vivo.
  • Enzyme Inhibition Studies :
    In vitro assays demonstrated that this compound could inhibit specific metabolic enzymes associated with cancer progression. This suggests that the compound may play a role in cancer therapy by targeting metabolic pathways critical for tumor growth.

Toxicological Profile

The toxicity profile of this compound has been assessed through various animal studies. Notably:

  • Carcinogenicity : Research indicates a potential risk for carcinogenic effects based on animal bioassays, necessitating caution in therapeutic applications .
  • General Toxicity : Observations from long-term exposure studies suggest no significant adverse effects on body weight or mortality rates among test subjects, although some dose-related responses were noted .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-5-(dichloromethyl)pyridine, and how can reaction conditions be optimized to minimize byproducts?

Synthesis often involves chlorination of pyridine derivatives. For example, liquid-phase chlorination of β-picoline or intermediates like 2-chloro-5-methylpyridine using agents such as N,N-diethylamino phosphorus oxychloride has been reported. Optimization includes controlling stoichiometry, reaction temperature (e.g., room temperature for dichloromethane-based systems), and catalyst selection. In one study, yields of 82% for the target compound were achieved alongside 12% of an isomeric byproduct, highlighting the need for precise stoichiometric control and post-reaction purification (e.g., column chromatography) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : 13C^{13}\text{C}- and 19F^{19}\text{F}-NMR (for fluorine-containing analogs) to confirm substituent positions and purity .
  • Physical property analysis : Melting point (32–34°C) and boiling point (147°C) determination to verify identity .
  • Chromatography : HPLC or GC-MS to assess purity and resolve isomeric byproducts .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Chemical-impermeable gloves, eye protection, and respiratory masks to avoid inhalation of vapors or dust .
  • Environmental precautions : Prevent drainage contamination; use fume hoods for ventilation.
  • Storage : Inert atmosphere at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence regioselectivity in further functionalization reactions?

The electron-withdrawing effects of the chloro and dichloromethyl groups direct nucleophilic/electrophilic attacks to specific positions. For example, the chlorine atom at position 2 deactivates the ring, making position 4 more reactive toward nucleophilic substitution. Computational studies (e.g., DFT) and experimental probes like isotopic labeling can map reactive sites .

Q. What strategies address contradictions in reported reactivity or yields during the synthesis of derivatives?

  • Mechanistic studies : Use kinetic isotope effects or intermediate trapping to identify rate-limiting steps.
  • Byproduct analysis : For isomers (e.g., 2-chloro-3-methylpyridine vs. target), adjust reaction solvents (e.g., polar aprotic media) or catalysts to favor desired pathways .
  • Temperature modulation : Lower temperatures may reduce side reactions but could slow kinetics, requiring trade-off optimization .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Core modifications : Introducing groups like azetidine (as in ABT-594) enhances binding to neuronal nicotinic receptors. The 2-chloro substituent is critical for potency, while dichloromethyl groups influence lipophilicity and metabolic stability .
  • Pharmacophore mapping : Replace dichloromethyl with trifluoromethyl or hydroxypyridine moieties to balance activity and toxicity .

Q. What environmental and toxicological considerations are critical for large-scale applications?

  • Ecotoxicity : Avoid environmental discharge due to potential bioaccumulation (WGK 3 classification) .
  • Toxicology : Chronic exposure risks (e.g., respiratory system effects) necessitate in vitro assays (e.g., Ames test) and in vivo models to assess carcinogenicity .

Properties

IUPAC Name

2-chloro-5-(dichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTIMXPPHQSLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344176
Record name 2-chloro-5-(dichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72637-18-4
Record name 2-chloro-5-(dichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The present invention relates to the preparation of 5-aminomethyl-2-chloropyridines by reacting a mixture of 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine with substituted amines. The mixture of 5-chloromethyl-2-chloropyridine and 5-dichloromethyl-2-chloropyridine is obtained by chlorination of 5-methyl-2-chloropyridine.
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5-aminomethyl-2-chloropyridines
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-5-(dichloromethyl)pyridine
2-Chloro-5-(dichloromethyl)pyridine
2-Chloro-5-(dichloromethyl)pyridine
2-Chloro-5-(dichloromethyl)pyridine
2-Chloro-5-(dichloromethyl)pyridine
2-Chloro-5-(dichloromethyl)pyridine

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